2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a chloro-nitrobenzylidene group, a hydrazino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of the Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-methoxyphenyl isocyanate to form the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: shares similarities with other hydrazino and benzylidene derivatives.
4-Chloro-3-nitrobenzylidene derivatives: Compounds with similar benzylidene structures but different substituents.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different functional groups.
Uniqueness
- The unique combination of chloro, nitro, benzylidene, hydrazino, and methoxyphenyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
765311-46-4 |
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Molecular Formula |
C16H13ClN4O5 |
Molecular Weight |
376.75 g/mol |
IUPAC Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H13ClN4O5/c1-26-12-4-2-3-11(8-12)19-15(22)16(23)20-18-9-10-5-6-13(17)14(7-10)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+ |
InChI Key |
OCGKFRRVDJKGJP-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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